5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic Acid 5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 852180-98-4
VCID: VC3847658
InChI: InChI=1S/C14H14BrNO4/c1-14(2,3)20-13(19)16-7-10(12(17)18)9-6-8(15)4-5-11(9)16/h4-7H,1-3H3,(H,17,18)
SMILES: CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C(=O)O
Molecular Formula: C14H14BrNO4
Molecular Weight: 340.17 g/mol

5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic Acid

CAS No.: 852180-98-4

Cat. No.: VC3847658

Molecular Formula: C14H14BrNO4

Molecular Weight: 340.17 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic Acid - 852180-98-4

Specification

CAS No. 852180-98-4
Molecular Formula C14H14BrNO4
Molecular Weight 340.17 g/mol
IUPAC Name 5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid
Standard InChI InChI=1S/C14H14BrNO4/c1-14(2,3)20-13(19)16-7-10(12(17)18)9-6-8(15)4-5-11(9)16/h4-7H,1-3H3,(H,17,18)
Standard InChI Key SDBPXEWQHQFBTD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid (CAS 852180-98-4) belongs to the indole alkaloid family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Key substituents include:

  • Bromine at C5, enhancing electrophilic aromatic substitution reactivity.

  • Boc group (tert-butoxycarbonyl) at N1, protecting the indole nitrogen during synthetic steps.

  • Carboxylic acid at C3, enabling salt formation or conjugation reactions.

The molecular formula is C₁₄H₁₄BrNO₄, with a molecular weight of 340.17 g/mol. The Boc group’s steric bulk influences the compound’s solubility, typically rendering it soluble in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Table 1: Key Physicochemical Data

PropertyValue
Molecular FormulaC₁₄H₁₄BrNO₄
Molecular Weight340.17 g/mol
IUPAC Name5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid
Canonical SMILESCC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C(=O)O
Boiling PointNot reported
Melting PointNot reported

Spectroscopic Characterization

While detailed spectroscopic data (e.g., NMR, IR) for this specific compound are scarce, analogous Boc-protected indoles exhibit characteristic signals:

  • ¹H NMR: The indole proton at C2 typically resonates near δ 7.5–8.0 ppm, while the Boc group’s tert-butyl protons appear as a singlet at δ 1.2–1.5 ppm.

  • ¹³C NMR: The carbonyl carbons (Boc and carboxylic acid) resonate near δ 155–165 ppm and δ 170–175 ppm, respectively .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid involves multi-step sequences, often beginning with indole core formation followed by sequential functionalization:

  • Indole Ring Construction:

    • The Fischer indole synthesis or Madelung cyclization generates the indole scaffold.

    • Example: Cyclization of phenylhydrazines with ketones under acidic conditions.

  • Bromination at C5:

    • Electrophilic bromination using N-bromosuccinimide (NBS) or Br₂ in DCM at 0–25°C.

    • Regioselectivity is controlled by directing groups; the Boc group at N1 deactivates the ring, favoring bromination at C5.

  • Boc Protection:

    • Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine.

  • Carboxylation at C3:

    • Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA), followed by quenching with CO₂ .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
BrominationNBS, DCM, 0°C, 12 h75%
Boc ProtectionBoc₂O, DMAP, CH₃CN, reflux, 6 h85%
CarboxylationLDA, THF, -78°C; CO₂, then H₃O⁺ workup60%

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to enhance efficiency and safety during bromination and carboxylation steps. Process optimization focuses on minimizing waste and improving atom economy, critical for cost-effective production.

Chemical Reactivity and Applications

Functional Group Transformations

The compound’s reactivity is dominated by three sites:

  • C5-Bromine: Participates in Suzuki-Miyaura couplings with boronic acids to form biaryl structures.
    Example: Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis yields 5-arylindoles.

  • N1-Boc Group: Removable via acidolysis (e.g., HCl in dioxane) to expose the NH for further alkylation/acylation.

  • C3-Carboxylic Acid: Convertible to esters, amides, or acyl chlorides for prodrug design .

Role in Medicinal Chemistry

Indole derivatives are privileged structures in drug discovery due to their affinity for biological targets. This compound’s derivatives have been investigated for:

  • Anticancer Agents: Inhibitors of tubulin polymerization or kinase activity.

  • Anti-Inflammatory Drugs: COX-2 selective inhibitors via C5 aryl substitutions.

  • Antiviral Compounds: HIV protease inhibitors leveraging the carboxylic acid’s hydrogen-bonding capacity .

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